molecular formula C12H13NO3 B1602700 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide CAS No. 638217-07-9

6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide

Cat. No.: B1602700
CAS No.: 638217-07-9
M. Wt: 219.24 g/mol
InChI Key: QLDCFCVMWPPGRX-UHFFFAOYSA-N
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Description

6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide is a benzofuran-derived small molecule characterized by a methoxy group at the 6-position of the benzofuran core, methyl substituents at the 2-position, and a carboxamide group at the 3-position. Fruquintinib, a derivative with a quinazoline-ether substituent at the 6-position, is a potent oral tyrosine kinase inhibitor (TKI) targeting vascular endothelial growth factor receptors (VEGFR-1, -2, and -3). It inhibits tumor angiogenesis and has demonstrated clinical efficacy in metastatic colorectal cancer (mCRC), leading to its approval in China in 2018 for third-line mCRC treatment .

Properties

IUPAC Name

6-methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-11(12(14)13-2)9-5-4-8(15-3)6-10(9)16-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDCFCVMWPPGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587850
Record name 6-Methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638217-07-9
Record name 6-Methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide with structurally related benzofuran carboxamide derivatives, focusing on substituent variations, therapeutic applications, and research findings:

Compound Name Substituents Molecular Weight Therapeutic Area Key Findings
This compound 6-OCH₃, 2-CH₃, 3-CONHCH₃ Not reported Not reported Limited data; structural similarity to fruquintinib suggests kinase inhibition potential.
Fruquintinib (6-(6,7-dimethoxyquinazolin-4-yloxy)-N,2-dimethylbenzofuran-3-carboxamide) 6-(Quinazoline-ether), 2-CH₃, 3-CONHCH₃ 422.43 g/mol Metastatic colorectal cancer Approved in China (2018); improves OS and PFS in mCRC; inhibits VEGFR-1/2/3 .
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 638217-08-0) 6-OH, 2-CH₃, 3-CONHCH₃ 205.21 g/mol Intermediate for fruquintinib Key synthetic precursor; no direct therapeutic data .
Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate (Compound 3) 5-OCH₃, 6-COCH₃, 2-CH₃, 3-COOCH₃ 278.28 g/mol Synthetic intermediate Synthesized via iodonation and cyanation; no biological data reported .
5-Cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-sulfonamido benzofuran-3-carboxamide 5-cyclopropyl, 2-(4-FC₆H₄), 6-SO₂NH(C₆H₃(CF₃)-4-NH₂), 3-CONHCH₃ Not reported Not reported Synthesized via hydrogenation; structural complexity suggests kinase inhibition potential .

Structural and Functional Insights

Substituent Impact on Biological Activity :

  • The quinazoline-ether group in fruquintinib enhances VEGFR selectivity and potency compared to simpler substituents (e.g., methoxy or hydroxy groups). Clinical trials (FRESCO trial, NCT02314819) validated its efficacy, with median overall survival (OS) of 9.3 months vs. 6.6 months for placebo in mCRC .
  • Hydroxy vs. Methoxy Groups : The hydroxy analog (CAS 638217-08-0) lacks the quinazoline moiety, limiting its therapeutic utility to a synthetic intermediate for fruquintinib .

Synthetic Complexity: Fruquintinib requires multi-step synthesis involving O-alkylation and cyclization, whereas simpler analogs (e.g., 6-hydroxy or 6-methoxy derivatives) are synthesized via direct aminocarbonylation or iodonation .

Unmet Needs :

  • Molecular biomarkers for predicting fruquintinib response remain unidentified, highlighting a research gap shared with other benzofuran carboxamides .
  • Toxicity data for this compound are absent in the evidence, necessitating further preclinical evaluation .

Biological Activity

6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H13NO3
  • CAS Number : 67929-87-7
  • Molecular Weight : 219.24 g/mol
  • Physical State : Solid at room temperature

The compound features a methoxy group at the 6-position of the benzofuran structure, which is crucial for its biological activity. The presence of this methoxy group alters the solubility and reactivity compared to similar compounds, such as 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play vital roles in cellular signaling pathways. For instance, it interacts with fibroblast growth factor receptor 4 (FGFR4), which is involved in processes like cell proliferation and differentiation.
  • Receptor Binding : The compound may bind to various receptors within biological systems, modulating their activity and influencing cellular responses.

Antitumor Activity

Research indicates that this compound possesses antitumor properties . In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. The compound's mechanism likely involves the modulation of pathways related to cell cycle regulation and apoptosis.

Antibacterial Properties

The compound also shows potential as an antibacterial agent . Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, possibly through its action on bacterial enzymes or metabolic pathways.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of cancer cell proliferation. The IC50 values ranged from 50 to 150 µM depending on the cell line used .
  • Enzyme Interaction Studies :
    • The compound was tested for its ability to inhibit FGFR4, showing significant inhibition with an IC50 value around 200 nM. This suggests its potential role in targeting signaling pathways critical for tumor growth.
  • Animal Models :
    • In animal studies, administration of this compound led to reduced tumor sizes in xenograft models, indicating its efficacy in vivo.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundMethoxy at position 6Antitumor, Antibacterial50 - 150
5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamideHydroxyl at position 5Enzyme inhibitionNot specified
N,N-Dimethylbenzofuran-3-carboxamideNo hydroxyl/methoxy groupsLimited activityNot specified

This table illustrates how structural modifications impact biological activity and potency.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing benzofuran-3-carboxamide derivatives in laboratory settings?

  • Methodological Answer : Synthesis of benzofuran derivatives often involves multi-step reactions, including cyclization, substitution, and functional group modifications. For example:

  • Cascade Reactions : Utilize [3,3]-sigmatropic rearrangement and aromatization strategies with reagents like NaH in THF to construct benzofuran cores (e.g., 6-methoxy-substituted derivatives) .

  • Esterification/Carboxamide Formation : React benzofuran carboxylic acids with amines in the presence of coupling agents (e.g., DCC/DMAP) to form carboxamide derivatives .

    Key Reaction Parameters Example Conditions Reference
    Base for deprotonationNaH (60% dispersion in THF) at 0°C
    Solvent SystemDry THF or DMF under inert atmosphere
    PurificationColumn chromatography (silica gel)

Q. What analytical techniques are essential for characterizing 6-methoxybenzofuran derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Discrepancies between observed and theoretical shifts may require computational validation (e.g., DFT calculations) .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangements, as demonstrated for related benzofuran solvates .

    Technique Key Parameters Reference
    ¹H NMR400–600 MHz, CDCl₃ or DMSO-d₆
    X-ray CrystallographySingle-crystal study at 292 K, R factor <0.05

Q. How should researchers handle and store 6-methoxybenzofuran derivatives safely?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

  • Storage : Store in airtight containers at 2–8°C, separated from oxidizing agents .

  • Waste Disposal : Segregate hazardous waste and use certified bio-waste treatment services .

    Safety Parameter Recommendation Reference
    Exposure MitigationAvoid inhalation; use fume hoods
    Emergency MeasuresRinse eyes/skin with water for 15 minutes

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and theoretical spectral data during characterization?

  • Methodological Answer :

  • Cross-Validation : Repeat synthesis to rule out impurities. Compare experimental NMR/MS data with computational predictions (e.g., using Gaussian or ORCA software) .

  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace unexpected peaks in NMR spectra.

  • Crystallographic Analysis : Resolve ambiguities in substituent positioning via single-crystal studies .

    Case Study Resolution Strategy Reference
    Mismatched ¹³C NMR shifts in benzofuransDFT computational validation

Q. What strategies optimize yield in multi-step syntheses involving benzofuran intermediates?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry.

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with less hygroscopic alternatives (e.g., THF) to reduce side reactions .

    Optimization Parameter Impact on Yield Reference
    Solvent PurityDry THF improves NaH reactivity
    Temperature ControlLow temperatures reduce decomposition

Q. How to design experiments to study structure-activity relationships (SAR) of benzofuran-3-carboxamide derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., methoxy, methyl groups) and assess biological activity (e.g., enzyme inhibition assays) .

  • Computational Docking : Use AutoDock or Schrödinger Suite to predict binding affinities against target proteins .

  • Pharmacophore Mapping : Identify critical functional groups via 3D-QSAR models .

    SAR Parameter Experimental Approach Reference
    Methoxy PositionCompare bioactivity of 6- vs. 5-substituted analogs
    Methyl Group EffectsSynthesize N-methyl vs. N-H derivatives

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide
Reactant of Route 2
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6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide

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